4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Description
4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is a synthetic small molecule featuring a pyrrole-2-carboxamide backbone substituted with a 2,3-dichlorobenzoyl group at the 4-position and a 3-(dimethylamino)propyl side chain. The 2,3-dichlorobenzoyl moiety contributes to enhanced lipophilicity and steric bulk, while the dimethylaminopropyl group improves aqueous solubility via tertiary amine protonation under physiological conditions.
Properties
IUPAC Name |
4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c1-22(2)8-4-7-20-17(24)14-9-11(10-21-14)16(23)12-5-3-6-13(18)15(12)19/h3,5-6,9-10,21H,4,7-8H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMLNEMTPXXWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of 2,3-dichlorobenzoyl chloride: This is achieved by reacting 2,3-dichlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation of pyrrole: The 2,3-dichlorobenzoyl chloride is then reacted with pyrrole in the presence of a base such as triethylamine (NEt3) to form the intermediate 2,3-dichlorobenzoyl-pyrrole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or KOH.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new amides or thioesters.
Scientific Research Applications
4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: The compound can be used in the development of new agrochemicals or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form strong interactions with hydrophobic pockets, while the dimethylamino group can participate in hydrogen bonding or ionic interactions . These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several analogs with variations in the acyl substituent and side chains. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Pyrrole-2-Carboxamide Derivatives
Key Findings from Structural Analysis
Electron-Withdrawing vs. Electron-Donating Groups: The 2,3-dichlorobenzoyl group in the target compound provides strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in target proteins (e.g., Bcl-2/Bcl-xL) compared to methoxy or aliphatic substituents .
Steric and Conformational Effects :
- The ortho-chloro substituents in the target compound introduce steric hindrance, which may limit off-target interactions but reduce solubility. In contrast, the cyclopropylcarbonyl analog () offers a rigid, compact structure for selective binding .
Side Chain Consistency: All compounds retain the 3-(dimethylamino)propyl side chain, which enhances solubility and cellular uptake via pH-dependent protonation. This feature is critical for maintaining bioavailability across analogs .
Metabolic Stability :
- Chlorinated and fluorinated derivatives are expected to exhibit slower hepatic metabolism compared to methoxy or aliphatic variants due to resistance to oxidative degradation .
Biological Activity
4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H19Cl2N3O2 |
| Molecular Weight | 368.26 g/mol |
| CAS Number | 477870-23-8 |
| Purity | >90% |
The structure includes a pyrrole ring, a dichlorobenzoyl group, and a dimethylaminopropyl moiety, which contribute to its biological properties.
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can engage hydrophobic pockets within target proteins, while the dimethylamino group may participate in hydrogen bonding or ionic interactions.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, a study focused on pyrrole-2-carboxamide derivatives demonstrated potent activity against Mycobacterium tuberculosis, particularly against drug-resistant strains. The minimum inhibitory concentration (MIC) values were reported to be less than 0.016 μg/mL with low cytotoxicity (IC50 > 64 μg/mL) .
Anticancer Activity
The compound has also shown promise in anticancer research. A series of pyrrole derivatives were synthesized and evaluated for their activity against various cancer cell lines. Notably, certain derivatives exhibited significant antiproliferative effects against melanoma and breast cancer cell lines, with growth inhibition rates reaching up to 62.46% . This suggests that the compound could serve as a lead for the development of new anticancer agents.
Case Study 1: Antituberculosis Activity
In a study examining the structure-activity relationship (SAR) of pyrrole derivatives, researchers identified that modifications to the pyrrole ring significantly influenced anti-TB activity. Compounds with electron-withdrawing substituents showed improved efficacy against M. tuberculosis. The target identification involved measuring potency against wild-type and mutated variants of the mmpL3 gene from M. tuberculosis, revealing insights into the mechanism of action .
Case Study 2: Anticancer Potential
Another investigation explored the anticancer potential of pyrrole derivatives bearing benzimidazole moieties. Among these, one compound demonstrated significant growth inhibition against MDA-MB-435 melanoma cells (62.46% inhibition at 10 µM). The study highlighted the importance of structural modifications in enhancing biological activity and suggested further development for therapeutic applications .
Q & A
Q. Critical Parameters :
- Temperature : Excess heat during acylation can lead to decomposition.
- Moisture Control : Hydrolysis of acyl chlorides or carbodiimide reagents reduces yield.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for ≥95% purity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from variations in assay design, purity, or structural analogs. Mitigation strategies include:
- Standardized Assays : Use validated enzyme inhibition protocols (e.g., fixed ATP concentrations for kinase assays) to ensure reproducibility .
- Purity Verification : Employ orthogonal methods (HPLC, ¹H/¹³C NMR) to confirm structural integrity; impurities <1% are critical for reliable IC₅₀ values .
- Structural Analog Analysis : Compare activity across analogs (e.g., substituent effects on dichlorophenyl or dimethylamino groups) to identify pharmacophore requirements .
Q. Example Data Contradiction Resolution :
| Variable | Study A (IC₅₀ = 50 nM) | Study B (IC₅₀ = 200 nM) | Resolution Strategy |
|---|---|---|---|
| Purity | 98% (HPLC) | 85% (unverified) | Repurify compound |
| Assay pH | 7.4 | 6.8 | Standardize to pH 7.4 |
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., pyrrole C-2 substitution) and dimethylamino group integration .
- HPLC-MS : Assess purity (>98%) and detect trace byproducts (e.g., hydrolyzed acyl intermediates) .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives (e.g., salt forms) .
- FT-IR : Verify amide bond formation (C=O stretch ~1650 cm⁻¹) and absence of unreacted acyl chloride (~1800 cm⁻¹) .
Advanced: What computational strategies optimize the synthesis pathway for this compound?
Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for pyrrole acylation .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction kinetics (e.g., DCM vs. THF for coupling efficiency) .
- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, stoichiometry) and reduce trial iterations .
Q. Example Computational Output :
| Parameter | Simulated Energy Barrier (kcal/mol) | Experimental Yield (%) |
|---|---|---|
| DCM | 18.2 | 78 |
| THF | 24.7 | 52 |
Basic: How should researchers design initial biological assays to evaluate this compound’s therapeutic potential?
Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., dichlorobenzoyl’s role in ATP-binding pocket interactions) .
- Dose-Response Curves : Test 10⁻⁹–10⁻⁴ M concentrations in triplicate to calculate IC₅₀/EC₅₀ values.
- Counter-Screens : Assess off-target effects using panels like Eurofins’ SelectScreen® to confirm selectivity .
Q. Assay Protocol :
Enzyme Inhibition : Incubate with target enzyme (1 hr, 25°C), measure substrate conversion via fluorescence.
Cytotoxicity : Use MTT assays on HEK293 cells to determine CC₅₀ (non-target toxicity) .
Advanced: What molecular interactions drive this compound’s selectivity toward specific enzyme targets?
Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite models predict binding poses. The dichlorobenzoyl group occupies hydrophobic pockets, while the dimethylamino propyl chain forms salt bridges with acidic residues (e.g., Asp86 in kinase X) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding .
- Structure-Activity Relationship (SAR) :
| Substituent Modification | Observed Effect (IC₅₀) | Proposed Interaction |
|---|---|---|
| 2,3-Dichloro → 2-Chloro | 10-fold decrease | Reduced hydrophobic fit |
| Dimethylamino → Diethylamino | No activity | Steric hindrance |
Advanced: How can researchers address solubility challenges in in vivo studies of this compound?
Answer:
- Co-Solvent Systems : Use PEG-400/water (20:80) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyrrole nitrogen, cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, confirmed via dynamic light scattering (DLS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
